Sodium tetradecyl sulfate

Descripción general

Descripción

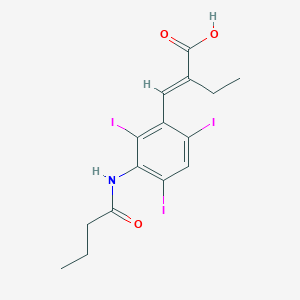

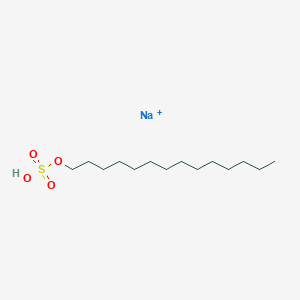

El tetradecilsulfato de sodio es un surfactante aniónico común. Es la sal de sodio del éster sulfato de tetradecanol, que forma micelas. Este compuesto es un sólido blanco soluble en agua con baja toxicidad y tiene muchos usos prácticos.

Aplicaciones Científicas De Investigación

El tetradecilsulfato de sodio tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como surfactante en varias reacciones y procesos químicos, incluida la emulsificación y la formación de micelas.

Biología: En la investigación biológica, se utiliza para estudiar las interacciones de la membrana celular y el plegamiento de proteínas debido a sus propiedades surfactantes.

Medicina: El tetradecilsulfato de sodio es el componente activo en los medicamentos esclerosantes que se utilizan para el tratamiento de las venas varicosas y las arañas vasculares.

Mecanismo De Acción

El tetradecilsulfato de sodio actúa como una potente toxina para las células endoteliales. La exposición breve a concentraciones incluso bajas es efectiva para eliminar el endotelio a una distancia considerable, exponiendo el endotelio altamente trombogénico en el proceso. Esta acción conduce a la inflamación de la íntima y a la formación de trombos, que generalmente ocluye la vena inyectada. La formación posterior de tejido fibroso da como resultado la obliteración parcial o completa de la vena, que puede ser o no permanente .

Compuestos Similares:

Polidocanol: Otro esclerosante que se utiliza en el tratamiento de las venas varicosas. Es menos potente que el tetradecilsulfato de sodio, pero tiene un mecanismo de acción similar.

Dodecilsulfato de Sodio: Un surfactante aniónico relacionado con propiedades similares pero con una cadena alquílica más corta, lo que lo hace menos efectivo en ciertas aplicaciones.

Singularidad: El tetradecilsulfato de sodio es único debido a su estructura molecular específica, que proporciona propiedades surfactantes óptimas para aplicaciones médicas e industriales. Su capacidad para formar micelas y su eficacia como esclerosante lo convierten en un compuesto valioso en varios campos .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Sodium tetradecyl sulfate is a potent toxin for endothelial cells . It is used as a sclerosing agent in sclerotherapy . Its action is on the lipid molecules in the cells of the vein wall, causing inflammatory destruction of the internal lining of the vein and thrombus formation eventually leading to sclerosis of the vein .

Cellular Effects

This compound works by increasing the formation of blood clots and scar tissue inside certain types of veins . This helps decrease dilation of enlarged veins . It is used to treat small uncomplicated varicose veins in the legs .

Molecular Mechanism

This compound is a potent toxin for endothelial cells . Brief exposure to even low concentrations are effective in stripping endothelium over a considerable distance and exposing highly thrombogenic endothelium in the process .

Dosage Effects in Animal Models

In rats given 0.15 g/kg in drinking water for 30 days, no appreciable toxicity was seen, although some growth inhibition was discernible .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El tetradecilsulfato de sodio se sintetiza tratando el alcohol tetradecílico con trióxido de azufre, seguido de la neutralización del ácido pirosulfúrico resultante con hidróxido de sodio . Este proceso implica los siguientes pasos:

Sulfonación: El alcohol tetradecílico reacciona con trióxido de azufre para formar tetradecilsulfato.

Neutralización: El tetradecilsulfato resultante se neutraliza entonces con hidróxido de sodio para producir tetradecilsulfato de sodio.

Métodos de Producción Industrial: La producción industrial del tetradecilsulfato de sodio sigue la misma ruta sintética, pero a mayor escala. El proceso está optimizado para un alto rendimiento y pureza, asegurando que el producto final cumpla con los estándares requeridos para aplicaciones médicas e industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones: El tetradecilsulfato de sodio se somete principalmente a reacciones de sustitución debido a la presencia del grupo éster sulfato. También puede participar en reacciones de oxidación y reducción en condiciones específicas.

Reactivos y Condiciones Comunes:

Reacciones de Sustitución: Estas reacciones típicamente involucran nucleófilos que atacan el grupo éster sulfato, dando lugar a la formación de varios derivados.

Reacciones de Oxidación: El tetradecilsulfato de sodio puede oxidarse usando agentes oxidantes fuertes como el permanganato de potasio o el peróxido de hidrógeno.

Reacciones de Reducción: La reducción se puede lograr utilizando agentes reductores como el hidruro de aluminio y litio.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir una variedad de derivados de ésteres sulfato, mientras que las reacciones de oxidación y reducción pueden conducir a la formación de diferentes alcoholes e hidrocarburos .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Sodium tetradecyl sulfate can be achieved through the sulfation of tetradecanol.", "Starting Materials": ["Tetradecanol", "Sulfur trioxide", "Sodium hydroxide", "Water"], "Reaction": [ "Add tetradecanol to a reaction flask.", "Add sulfur trioxide dropwise to the reaction flask with constant stirring.", "Heat the mixture to 60-70°C and continue stirring for 2 hours.", "Add sodium hydroxide to the reaction mixture to neutralize the excess acid.", "Add water to the reaction mixture to obtain a clear solution.", "Filter the solution to remove any impurities.", "Concentrate the filtrate under reduced pressure to obtain Sodium tetradecyl sulfate as a white solid." ] } | |

| 1191-50-0 | |

Fórmula molecular |

C14H30O4S.Na C14H30NaO4S |

Peso molecular |

317.44 g/mol |

Nombre IUPAC |

sodium;tetradecyl sulfate |

InChI |

InChI=1S/C14H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17); |

Clave InChI |

JHWQZRARWFDALJ-UHFFFAOYSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

SMILES |

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |

| 1191-50-0 | |

Pictogramas |

Corrosive; Irritant |

Sinónimos |

Sodium Tetradecyl Sulfate Sotradecol Sotradecol Sodium Sulfate, Sodium Tetradecyl Tergitol 4 Tetradecyl Sulfate, Sodium Trombavar Trombova |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium tetradecyl sulfate exert its sclerosing effect on blood vessels?

A1: this compound (STS) functions as a detergent sclerosant, causing damage to the endothelium, the inner lining of blood vessels [, ]. This damage triggers an inflammatory response, leading to the formation of a thrombus within the vessel lumen [, ]. Over time, fibrosis occurs, ultimately resulting in the closure and disappearance of the treated vessel [, , ].

Q2: Are there differences in the cellular responses elicited by this compound and polidocanol, another commonly used sclerosant?

A2: Yes, while both agents induce cell death at high concentrations, they exhibit distinct effects on cell morphology at sublytic levels []. For instance, STS can induce erythrocyte acanthocytosis and macrocytosis, while polidocanol promotes Rouleaux formation and increases target cells and stomatocytes []. These differences highlight the specific interactions each sclerosant has with cellular components.

Q3: Does this compound impact cell signaling pathways?

A3: Research suggests that STS exposure can activate both calcium signaling and nitric oxide production pathways in endothelial cells prior to cell death []. The timing of these events is concentration-dependent, indicating a dose-response relationship in the cellular response to STS [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is CH3(CH2)13OSO3Na, and its molecular weight is 316.44 g/mol.

Q5: Are there concerns regarding the systemic effects of this compound after injection?

A5: Yes, studies have shown that the use of dehydrated alcohol or STS during sclerotherapy can lead to disruptions in coagulation profiles []. This can manifest as a decrease in platelets and fibrinogen, an increase in prothrombin time, and a conversion from negative to positive D-dimer levels []. These coagulation disturbances could potentially increase the risk of bleeding or thrombosis in susceptible individuals [].

Q6: What types of vascular anomalies has this compound been used to treat?

A6: STS has demonstrated efficacy in treating a range of vascular anomalies, including varicose veins, telangiectasias, hemangiomas, pyogenic granulomas, and venous malformations [, , , , ]. It has also shown promise in managing lymphatic malformations [].

Q7: Can this compound be used for conditions other than vascular anomalies?

A7: Yes, STS has shown efficacy in treating various non-vascular lesions, including digital mucous cysts [], ganglion cysts [], oral mucoceles [], and conjunctival inclusion cysts [].

Q8: Are there any specific advantages of using this compound over other treatment options for certain conditions?

A8: While not always the most effective option, STS is often chosen for its simplicity, low cost, and suitability for outpatient procedures [, , , ]. It can be particularly useful in settings where technologically advanced equipment is unavailable [, ].

Q9: What is the role of this compound in managing difficult-to-treat hemangiomas?

A10: STS has been used successfully in treating challenging hemangiomas, including large posterior and hypopharyngeal hemangiomas and lesions in patients with Klippel-Trenaunay syndrome []. It has also been used as an adjunct to surgery in cases where complete resection is difficult [, ].

Q10: Can this compound be used in conjunction with other treatment modalities?

A11: Yes, STS can be used before surgery to reduce the size of vascular lesions, facilitating a less invasive surgical procedure [, ]. It has also been used as an adjunct to embolization in treating complex vascular malformations [].

Q11: What are the potential adverse effects of this compound injection?

A12: Common side effects include pain, erythema, swelling, hyperpigmentation, telangiectatic matting, and ulceration []. In some cases, more serious complications, such as anaphylaxis [], pulmonary embolism, stroke, and myocardial infarction, have been reported [].

Q12: Are there any specific precautions or considerations to keep in mind when using this compound for sclerotherapy?

A13: To minimize the risk of complications, it is crucial to use the minimal effective dose of STS and inject it slowly at multiple sites []. Injecting the sclerosant from normal skin into the lesion, applying post-injection compression, and allowing any formed scab to separate naturally are also important precautions [].

Q13: How does the use of this compound foam compare to liquid sclerotherapy?

A14: Foam sclerotherapy, where STS is combined with air or gas, is gaining popularity as it allows for better visualization of the sclerosant distribution within the vessel [, , ]. The foam formulation also tends to displace blood more effectively, potentially increasing the contact time between the sclerosant and the vessel wall [, ].

Q14: Is ultrasound guidance commonly used during this compound sclerotherapy?

A15: Yes, ultrasound guidance is increasingly utilized in STS sclerotherapy, especially for larger vessels or those located deeper beneath the skin [, , ]. This imaging technique helps ensure accurate injection of the sclerosant and minimizes the risk of extravasation [, ].

Q15: What methods are used to assess the effectiveness of this compound sclerotherapy?

A16: Treatment efficacy is typically assessed through clinical examination, photographic documentation, and sometimes imaging studies like ultrasound [, , ]. Histological analysis of treated tissues can provide insights into the cellular changes induced by STS [, , , ].

Q16: Were there any concerns raised regarding the quality and consistency of this compound solutions obtained from compounding pharmacies?

A17: Yes, a study analyzing commercially available STS solutions from compounding pharmacies found significant variations in actual STS concentrations compared to the labeled amounts []. Additionally, concerning levels of the contaminant carbitol were detected in all tested samples []. This highlights the importance of using pharmaceutical-grade STS from reputable manufacturers to ensure both efficacy and patient safety.

Q17: Are there reports of allergic reactions to this compound?

A18: While rare, allergic reactions to STS have been reported [, ]. One study documented a mild allergic reaction in a patient after STS injection for orbital lymphangioma []. It is crucial to have appropriate emergency medications and protocols in place to manage potential hypersensitivity reactions.

Q18: What are some alternative sclerosants used in clinical practice?

A19: Common alternatives to STS include polidocanol, hypertonic saline, and ethanolamine oleate [, , , ]. The choice of sclerosant depends on factors like the type and size of the lesion, patient factors, and the experience of the clinician [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl](/img/structure/B74668.png)